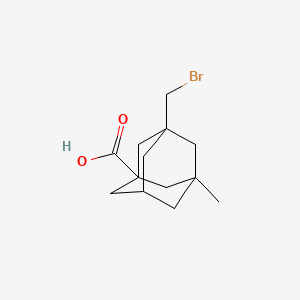

3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid

Description

Properties

IUPAC Name |

3-(bromomethyl)-5-methyladamantane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO2/c1-11-2-9-3-12(5-11,8-14)7-13(4-9,6-11)10(15)16/h9H,2-8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZLSJBTOLRGFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)C(=O)O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid typically involves multiple steps. One common method starts with the bromination of 5-methyladamantane-1-carboxylic acid to introduce the bromomethyl group. This reaction is usually carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions often involve heating the mixture to facilitate the bromination process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors that allow for better control of reaction conditions and higher yields. The use of automated systems can also reduce the risk of side reactions and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, which can replace the bromine atom with an azide group under mild conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Lithium aluminum hydride is often employed for the reduction of the carboxylic acid group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or aldehyde.

Scientific Research Applications

3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of antiviral and anticancer agents.

Materials Science: The compound’s rigid structure makes it useful in the design of novel polymers and materials with enhanced mechanical properties.

Biological Studies: It can serve as a probe to study the interactions of adamantane derivatives with biological macromolecules.

Mechanism of Action

The mechanism by which 3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as a reactive site, allowing the compound to form covalent bonds with target proteins, thereby inhibiting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid, highlighting differences in substituents, ring systems, and physicochemical properties:

Key Findings:

Substituent Effects: The bromomethyl group in 3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid enhances its reactivity in alkylation reactions compared to non-halogenated analogs like 3-Ethyladamantane-1-carboxylic acid . 4-Bromobicyclo[2.2.2]octane-1-carboxylic acid lacks the adamantane core’s rigidity, resulting in lower thermal stability but improved synthetic accessibility .

Solubility and Bioactivity: 2-(3-Bromoadamantan-1-yl)acetic acid exhibits higher aqueous solubility due to its acetic acid moiety, making it preferable for biological applications .

Synthetic Utility :

- The bromomethyl group in 3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid enables its use in generating paramagnetic intermediates, as demonstrated in allylic alkylation reactions with nitroxide radicals (e.g., compound 13 and 14 in Scheme 1 of ) .

Research Implications

Biological Activity

3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

The molecular formula of 3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid is with a molecular weight of approximately 285.19 g/mol. Its structure includes a bromomethyl group attached to a methyl-substituted adamantane core, which contributes to its biological properties.

Anticancer Properties

Research has indicated that derivatives of adamantane exhibit significant anticancer properties. For instance, compounds similar to 3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid have been shown to inhibit the proliferation of various cancer cell lines. A study demonstrated that such adamantane derivatives could induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and growth .

Antiviral Activity

3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid has also been investigated for its antiviral properties. Similar compounds have been noted for their ability to inhibit viral replication, particularly in the context of influenza viruses. The mechanism often involves interference with viral entry or replication processes within host cells .

Synthesis Methods

The synthesis of 3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid typically involves several steps:

- Formation of Adamantane Framework : Starting from commercially available adamantane derivatives, bromination at the desired position is performed.

- Carboxylation : The bromomethyl group is then converted into a carboxylic acid through hydrolysis or other suitable reactions.

Study 1: Anticancer Activity

In a recent study, researchers synthesized various derivatives of 3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid and evaluated their cytotoxic effects on breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Derivative A | 5.2 | Induces apoptosis via caspase activation |

| Derivative B | 8.4 | Inhibits cell cycle progression |

| Derivative C | 3.9 | Disrupts mitochondrial membrane potential |

Study 2: Antiviral Efficacy

Another investigation focused on the antiviral efficacy of adamantane derivatives against the influenza virus. The study found that compounds structurally related to 3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid could reduce viral titers by over 90% in vitro, highlighting their potential as therapeutic agents against viral infections .

Q & A

Q. What are the optimal synthetic routes for 3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid, and how can reaction yields be improved?

The synthesis typically involves bromination of a methyl-substituted adamantane precursor. Due to the steric hindrance of the adamantane framework, regioselective bromination requires careful optimization of reaction conditions (e.g., using N-bromosuccinimide (NBS) with radical initiators or Lewis acids). Post-synthetic carboxylation may introduce the carboxylic acid moiety. Yield improvements can be achieved via solvent screening (e.g., dichloromethane or CCl₄) and temperature control (0–25°C). Melting point analysis (147–148°C) serves as a critical purity indicator .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Melting Point : Confirm purity via capillary melting point (147–148°C) .

- Spectroscopy : Use / NMR to verify adamantane backbone integrity and bromomethyl substitution. Compare chemical shifts with computational predictions (DFT).

- Chromatography : HPLC with UV detection (≥95% purity) is recommended for batch consistency, as noted in supplier quality controls .

Q. How should researchers handle and store this compound to ensure stability?

The bromomethyl group is light- and moisture-sensitive. Store in amber vials under inert gas (argon/nitrogen) at 0–6°C, as indicated for structurally similar brominated adamantanes . Conduct stability assays via periodic HPLC to detect decomposition (e.g., debromination or oxidation).

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model the electronic effects of the adamantane scaffold and bromomethyl group. For example, calculate LUMO energies to predict susceptibility to SN2 reactions. Compare activation barriers for substitutions at the bromomethyl site versus competing positions. Experimental validation via kinetic studies (e.g., monitoring reaction rates with azide ions) can resolve discrepancies between theoretical and empirical data .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting point variations)?

Discrepancies may arise from polymorphic forms or impurities. Recrystallize the compound in solvents like ethyl acetate/hexane and analyze via Differential Scanning Calorimetry (DSC) to identify polymorphs. Cross-validate purity using elemental analysis (C, H, Br) and high-resolution mass spectrometry (HRMS). Supplier-reported data (e.g., 147–148°C ) should serve as a benchmark.

Q. How does steric hindrance influence its utility in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The adamantane core imposes significant steric constraints, potentially limiting accessibility to catalytic sites. Screen palladium catalysts with bulky ligands (e.g., SPhos or XPhos) to enhance efficiency. Monitor reaction progress via NMR for intermediate detection. Comparative studies with less hindered analogs (e.g., 1-bromoadamantane ) can isolate steric effects.

Q. What methodologies assess its potential as a bioactive scaffold (e.g., enzyme inhibition)?

- In Silico Docking : Model interactions with target proteins (e.g., NMDA receptors, given structural similarities to memantine derivatives ).

- In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities.

- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK293) to evaluate safety margins.

Methodological Considerations Table

| Aspect | Key Techniques | References |

|---|---|---|

| Synthesis Optimization | Radical bromination, carboxylation, solvent screening | |

| Purity Validation | HPLC, melting point analysis, elemental analysis | |

| Stability Monitoring | Periodic HPLC, inert storage conditions (0–6°C, amber vials) | |

| Computational Analysis | DFT for LUMO/activation energy, molecular docking | |

| Biological Evaluation | SPR, fluorescence polarization, MTT assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.